3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a wide range of biological activities . This interaction often results in changes at the molecular level, which can lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities is associated with specific biochemical pathways, suggesting that this compound may affect multiple pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the effects are diverse and depend on the specific biological context.
Preparation Methods
The synthesis of 3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves a series of organic reactions. One common synthetic route includes the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-(1-methyl-2-oxoindolin-5-yl)amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-19-14-5-3-11(7-10(14)8-16(19)20)18-24(21,22)12-4-6-15(23-2)13(17)9-12/h3-7,9,18H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLZSNSVFOOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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